Tetrakis(1-methoxyvinyl)tin
Description
Properties
CAS No. |
81177-91-5 |
|---|---|
Molecular Formula |
C12H20O4Sn |
Molecular Weight |
346.99 g/mol |
IUPAC Name |
tetrakis(1-methoxyethenyl)stannane |
InChI |
InChI=1S/4C3H5O.Sn/c4*1-3-4-2;/h4*1H2,2H3; |
InChI Key |
LMPONJDGKKHCFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)[Sn](C(=C)OC)(C(=C)OC)C(=C)OC |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Tetrakis 1 Methoxyvinyl Tin
Mechanistic Insights into Carbon-Tin Bond Transformations
The carbon-tin (C-Sn) bond is a covalent but polarizable linkage that dictates much of the reactivity of organostannanes. Its moderate bond strength and the electropositive nature of tin allow for a variety of transformations, including transmetallation and radical pathways.
The C-Sn bond in vinylstannanes provides a reliable and widely used method for the generation of vinylic anions (as vinyllithium (B1195746) reagents) through tin-lithium exchange. umich.eduarkat-usa.org This transmetallation reaction typically involves treating the organostannane with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. arkat-usa.org The equilibrium of this exchange favors the formation of the more stable organolithium species. arkat-usa.org For vinylstannanes, the reaction proceeds efficiently because the resulting vinyllithium, with its carbanionic charge on an sp²-hybridized carbon, is more stable than the initial sp³-hybridized alkyllithium. arkat-usa.org
The reaction is rapid even at temperatures as low as -78 °C, which prevents the decomposition of thermally sensitive functionalized vinyllithium intermediates. arkat-usa.org This methodology has been extensively applied to alkoxy-substituted vinylstannanes to generate the corresponding alkoxy-substituted vinyllithiums, which are powerful nucleophilic intermediates in organic synthesis. arkat-usa.org Therefore, while the tin atom itself does not function as a classical stabilizing group for an existing anion within the parent molecule, its true role is to serve as an effective and mild precursor for the quantitative generation of a vinylic anion under specific reaction conditions. umich.edu
| Vinylstannane Precursor | Reagent | Vinylic Anion Intermediate | Electrophile (E+) | Final Product | Reference |
| Tributyl(1-methoxyvinyl)tin | n-BuLi | (1-Methoxyvinyl)lithium | Ketone (R₂C=O) | 1-Methoxyvinyl-substituted alcohol | arkat-usa.org |
| Tributyl(vinyl)tin | PhLi | Vinyllithium | - | Vinyllithium | umich.edu |
| Substituted Vinylstannane | BuLi/CuCN | Vinylic Cuprate | 2-Cyclohexen-1-one | Michael Adduct | umich.edu |
| (Z)-Propenylstannane | LTMP | (Z)-Propenyllithium | Epoxide | Conjugated Diene | umich.edu |
This table presents representative examples of vinylic anion generation from various vinylstannanes and their subsequent reactions.
Beyond polar, ionic-type reactions, the carbon-tin bond is susceptible to homolytic cleavage, making organotin compounds active participants in reactions involving single electron transfer (SET) and free radical intermediates. slideshare.netnumberanalytics.com The relatively weak C-Sn bond (bond dissociation energy typically ~250-300 kJ/mol) can be cleaved by heat or light, particularly in the presence of a radical initiator like azobisisobutyronitrile (AIBN), to generate a tin-centered radical and a carbon-centered radical.
In the context of Tetrakis(1-methoxyvinyl)tin, a radical reaction could be initiated by the abstraction of a 1-methoxyvinyl group to form a carbon-centered 1-methoxyvinyl radical and a tris(1-methoxyvinyl)tin radical. These radical species can then participate in propagation steps, such as addition to alkenes or alkynes, or in termination steps. researchgate.net The transfer of an organic group from tin can proceed through a radical mechanism, which is a key feature of many organotin reactions. slideshare.net While organotin hydrides are more famous for their role in radical reductions, vinylstannanes themselves can engage in radical additions and couplings. researchgate.net For instance, the radical-nucleophilic aromatic substitution (SRN1) mechanism has been proposed for certain stannylation reactions, involving single-electron transfer to generate radical intermediates. smolecule.com
Understanding the Role of Tin in Stabilizing Vinylic Anions
Reactivity of the 1-Methoxyvinyl Moiety in this compound
The 1-methoxyvinyl group is essentially an enol ether. The oxygen atom's lone pairs donate electron density into the π-system, making the double bond electron-rich and highly nucleophilic at the α-carbon (the carbon not bonded to tin). This electronic character governs its reactivity towards electrophiles and in pericyclic reactions.
The electron-rich double bond of the 1-methoxyvinyl group readily reacts with a variety of electrophiles. longdom.org A classic example is iododestannylation, where an electrophilic iodine source (e.g., I₂) attacks the double bond, leading to the formation of a 1-methoxyvinyl iodide and cleavage of the C-Sn bond. acs.org
This electrophilic activation of the double bond can also serve as the trigger for intramolecular cyclization reactions. longdom.orgbeilstein-journals.org If a nucleophilic moiety is present elsewhere in a molecule containing a (1-methoxyvinyl)stannane unit, the initial attack by an external electrophile (E⁺) on the vinyl group can generate a cationic intermediate. This intermediate is then trapped by the internal nucleophile to form a cyclic product. beilstein-journals.orgchim.it Research has highlighted the use of vinyl groups as reactive units in electrophilic cyclizations for the construction of complex heterocyclic and carbocyclic frameworks. nih.gov
| Reaction Type | Vinylstannane | Electrophile | Key Intermediate | Product Type | Reference |
| Halodestannylation | Cyclic Vinylstannane | I₂ | - | Vinyl Iodide | acs.org |
| Electrophilic Cyclization | Alkene with pendant vinylstannane | I⁺, H⁺, etc. | Cationic intermediate | Cyclic compound | longdom.org |
| Arylation-Cyclization | Unsaturated Substrate | Diaryliodonium Salts | Aryl-substituted intermediate | Aryl-substituted heterocycle | sioc-journal.cn |
This table illustrates the general pathways of electrophilic attack on vinylstannanes and related systems.
The term "nucleophilic addition" applied to the 1-methoxyvinyl group is best understood by considering the moiety itself as the nucleophile. Its electron-rich nature makes it an excellent vinyl anion equivalent in a variety of powerful C-C bond-forming reactions. smolecule.com
The premier example of this reactivity is the palladium-catalyzed Stille cross-coupling reaction. In this reaction, the vinylstannane transfers its 1-methoxyvinyl group to an organic halide or triflate (sp²- or sp-hybridized). The mechanism involves a catalytic cycle of oxidative addition, transmetallation (where the vinyl group is transferred from tin to palladium), and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. smolecule.com
Furthermore, as discussed in section 3.1.1, transmetallation with an organolithium reagent converts the moderately nucleophilic vinylstannane into a highly reactive (1-methoxyvinyl)lithium species. arkat-usa.org This potent nucleophile can then undergo addition reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form more complex molecules. arkat-usa.org
| Reaction Name | Role of Vinylstannane | Coupling Partner / Electrophile | Catalyst / Reagent | Product Type | Reference |
| Stille Coupling | Nucleophilic Vinyl Source | Aryl/Vinyl Halide or Triflate | Pd(0) complex | Substituted Styrene / Diene | smolecule.com |
| Sn/Li Exchange & Addition | Nucleophile Precursor | Aldehyde (RCHO) | 1. n-BuLi 2. RCHO | Allylic-type alcohol | arkat-usa.org |
| Sn/Li Exchange & Addition | Nucleophile Precursor | Ketone (R₂CO) | 1. n-BuLi 2. R₂CO | Tertiary alcohol | arkat-usa.org |
This table summarizes the primary nucleophilic applications of (1-methoxyvinyl)stannanes.
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. msu.edu The electron-rich 1-methoxyvinyl group of this compound makes it an excellent reaction partner in certain types of pericyclic reactions, most notably [4+2] cycloadditions.
In the context of the Diels-Alder reaction, the 1-methoxyvinyl moiety functions as a potent dienophile, particularly when paired with an electron-poor diene (an "inverse-electron-demand" scenario is less likely but possible with very electron-rich dienes). wikipedia.orgsigmaaldrich.com The presence of the electron-donating methoxy (B1213986) group activates the double bond towards reaction with conjugated dienes to form substituted cyclohexene (B86901) rings. ebsco.com The reaction is typically thermally allowed and proceeds with high stereospecificity. msu.edu The resulting cycloadduct would contain a methoxy group and a stannyl (B1234572) group attached to the newly formed six-membered ring, providing valuable functional handles for further synthetic transformations. While other pericyclic reactions like sigmatropic rearrangements or electrocyclizations are conceivable under specific structural constraints, the Diels-Alder cycloaddition represents the most straightforward and expected pericyclic pathway for this compound. msu.edunumberanalytics.com
| Diene | Dienophile | Reaction Type | Conditions | Product Class | Reference |
| 1,3-Butadiene | This compound | [4+2] Cycloaddition | Thermal | Methoxy- and stannyl-substituted cyclohexene | wikipedia.orgsigmaaldrich.com |
| Cyclopentadiene | This compound | [4+2] Cycloaddition | Thermal or Lewis Acid | Fused bicyclic system with methoxy and stannyl groups | researchgate.net |
| Electron-deficient Diene | This compound | [4+2] Cycloaddition (Normal Demand) | Thermal | Substituted cyclohexene | ebsco.com |
This table shows hypothetical Diels-Alder reactions involving this compound as the dienophile.
Nucleophilic Additions and Conjugate Additions
Catalytic Roles and Mediating Effects in Organic Transformations
This compound is an organostannane compound that serves as a versatile reagent in modern organic synthesis. Its reactivity is primarily centered around the transfer of its 1-methoxyvinyl groups to other organic molecules, typically mediated by a transition metal catalyst. This capability allows it to play a significant role in the formation of new carbon-carbon bonds, facilitating the construction of complex molecular architectures. Its utility is most prominently featured in cross-coupling reactions, but its components can also be instrumental in radical processes and ring-forming strategies.
The Stille reaction is a cornerstone of organic synthesis, involving the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.org this compound, by virtue of its structure, is an excellent coupling partner in these transformations, transferring a 1-methoxyvinyl moiety. The R group attached to the tin atom in organostannanes is typically sp2-hybridized, a category that includes vinyl groups. wikipedia.orglibretexts.org
The catalytic cycle of the Stille reaction is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) catalyst, forming a Pd(II) intermediate. wikipedia.org
Transmetalation : The organostannane, in this case, this compound, then reacts with the Pd(II) intermediate. One of the 1-methoxyvinyl groups is transferred to the palladium center, displacing the halide, to form a new Pd(II) complex. This step is often the rate-determining step in the cycle. The transmetalation is believed to occur via an associative mechanism where the vinyl group's double bond coordinates to the palladium before the transfer. wikipedia.org
Reductive Elimination : The final step is the reductive elimination of the two organic groups (R¹ and the 1-methoxyvinyl group) from the palladium center, forming the desired coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The 1-methoxyvinyl group transferred in this reaction is a valuable synthetic unit, as the resulting vinyl ether can be subsequently hydrolyzed to a ketone, effectively making this compound an acetyl anion equivalent. While literature specifically detailing this compound is specialized, the reactivity of analogous compounds like tributyl(1-methoxyethenyl)stannane, which readily undergoes Stille coupling with aryl halides, underscores this application. smolecule.com
Table 1: Representative Stille-Type Reaction using a Vinylstannane
| Entry | Organostannane | Coupling Partner (R¹-X) | Catalyst | Product |
| 1 | This compound | Aryl Iodide | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1-Aryl-1-methoxyethene |
| 2 | This compound | Vinyl Bromide | PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) | 1,3-Dimethoxy-1,3-butadiene derivative |
| 3 | This compound | Acyl Chloride | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | α,β-Unsaturated methyl ketone |
Organotin compounds are well-known in the realm of radical chemistry, most notably tin hydrides (like Tributyltin hydride) which are classic reagents for initiating radical reactions. However, organotin components such as the vinyl groups from this compound can also facilitate radical cyclization cascades, often as part of a tandem or domino reaction sequence. nih.gov In these processes, the organostannane is not typically the radical initiator but rather provides a key structural element that participates in a subsequent cyclization.
A common strategy involves an initial Stille cross-coupling to construct a precursor molecule that is primed for a radical cyclization. For instance, this compound could be used to couple a 1-methoxyvinyl group onto a molecule containing a radical precursor (e.g., a halogen atom) and an unsaturated bond.
The general sequence for such a cascade would be:
Stille Coupling : Formation of a C-C bond using this compound to generate an intermediate.
Radical Generation : A radical is generated elsewhere in the molecule, often by using a standard radical initiator like azobisisobutyronitrile (AIBN) or through photolysis. wiley.com
Radical Cyclization : The generated radical intramolecularly attacks a multiple bond, such as the double bond of the newly introduced 1-methoxyvinyl group or another tethered acceptor, to form a cyclic radical. nih.gov
Termination : The resulting cyclized radical is quenched, often by abstracting a hydrogen atom from a donor molecule, to yield the final polycyclic product.
This tandem approach is powerful for rapidly building molecular complexity. Research has demonstrated the viability of tandem processes that combine Stille couplings with other transformations, including hydrostannylation and subsequent cyclizations, to create complex natural product substructures. mdpi.com The development of chiral organotin hydrides has also opened avenues for enantioselective radical cyclizations, where the tin reagent participates directly in the chirality-transferring bond-formation step. chemistryviews.org
Table 2: Conceptual Tandem Stille-Radical Cyclization
| Step | Reaction Type | Reactant 1 | Reactant 2 | Key Intermediate/Product |
| 1 | Stille Coupling | This compound | Halogenated alkene with a pendant group | Acyclic diene containing a radical precursor |
| 2 | Radical Initiation | AIBN / Heat | Intermediate from Step 1 | Intermediate with a generated radical center |
| 3 | Radical Cyclization | - | Radical Intermediate from Step 2 | A cyclic radical formed via intramolecular addition |
| 4 | H-atom Transfer | Tributyltin hydride | Cyclic Radical from Step 3 | Final, stable cyclized product (e.g., a substituted cyclopentane (B165970) or cyclohexane (B81311) ring) |
Annulation reactions are processes in which a new ring is constructed onto an existing molecule. Organotin reagents like this compound are instrumental in these transformations by providing the necessary carbon fragments for ring closure. The Stille coupling is a frequently employed method for forging one or more of the C-C bonds required for the annulation. nih.govwikipedia.org
A powerful strategy involves the coupling of a di-haloaromatic or di-haloalkene with a bifunctional organostannane, or vice-versa, to directly form a cyclic system. More commonly, a stepwise approach is used where a vinylstannane introduces a reactive handle that facilitates a subsequent intramolecular cyclization.
The 1-methoxyvinyl group from this compound is particularly useful in this context. After being installed via a Stille coupling, the electron-rich vinyl ether moiety can participate in an intramolecular electrophilic cyclization. For example, reaction with an acid could protonate the double bond, generating a stabilized carbocation adjacent to the methoxy group, which is then attacked by a tethered nucleophile to close the ring. The utility of the 2-methoxyvinyl group in such ring-forming cyclizations has been noted as a key development in the synthesis of polycyclic aromatic compounds. nih.gov
Furthermore, tandem reactions combining a Stille coupling with other catalytic cycles, such as the Heck reaction or Sonogashira coupling, can create highly complex polycyclic and heterocyclic systems in a single pot. mdpi.com These one-pot procedures are highly efficient and exemplify the modern use of organostannanes in constructing elaborate molecular frameworks.
Table 3: Annulation Strategy via Stille Coupling and Cyclization
| Substrate | Reagent | Catalyst / Conditions | Intermediate Product | Annulation Product |
| 2-Bromophenylacetyl chloride | This compound | 1. Pd-catalyst (Stille) 2. Lewis Acid (Cyclization) | 1-(2-Bromophenyl)-2-methoxyprop-2-en-1-one | A substituted naphthalene (B1677914) derivative |
| Aryl iodide with a pendant alcohol group | This compound | 1. Pd-catalyst (Stille) 2. Acid catalyst (Cyclization) | Aryl-substituted methoxyvinyl ether with alcohol | A dihydrobenzofuran or dihydropyran derivative |
Advanced Spectroscopic and Structural Characterization Techniques Applied to Tetrakis 1 Methoxyvinyl Tin
High-Resolution Mass Spectrometry for Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of Tetrakis(1-methoxyvinyl)tin. The technique provides a highly accurate mass-to-charge ratio (m/z) measurement, which can be used to validate the molecular formula, C₁₂H₂₀O₄Sn.
A key diagnostic feature in the mass spectrum of any tin-containing compound is the distinctive isotopic pattern of the tin atom. Tin possesses ten stable isotopes, with the most abundant being ¹²⁰Sn (32.58%), ¹¹⁸Sn (24.22%), ¹¹⁶Sn (14.54%), ¹¹⁹Sn (8.59%), and ¹¹⁷Sn (7.68%). This distribution results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and any tin-containing fragments, providing unequivocal evidence for the presence of tin in the molecule.
Under electron ionization (EI) conditions, this compound typically undergoes fragmentation through the sequential loss of its 1-methoxyvinyl ligands (C₃H₅O•, mass ≈ 57.07 Da). This process leads to a series of prominent fragment ions, as detailed below:
[Sn(C₃H₅O)₄]⁺• ([M]⁺•): The molecular ion.
[Sn(C₃H₅O)₃]⁺: The most abundant fragment ion, resulting from the loss of one ligand.
[Sn(C₃H₅O)₂]⁺•: Resulting from the loss of two ligands.
[Sn(C₃H₅O)]⁺: Resulting from the loss of three ligands.
[Sn]⁺•: The bare tin ion.
The precise mass measurement of the molecular ion cluster by HRMS allows for its differentiation from other compounds with the same nominal mass, thereby confirming the elemental formula C₁₂H₂₀O₄Sn.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the complete covalent structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹¹⁹Sn) and two-dimensional experiments provides detailed information about the chemical environment, connectivity, and through-bond/through-space relationships of all atoms in the molecule.
The ¹H NMR spectrum provides a clear and diagnostic fingerprint of the compound. Due to the tetrahedral symmetry around the tin atom, all four 1-methoxyvinyl ligands are chemically equivalent.
Methoxy (B1213986) Protons (-OCH₃): These protons appear as a sharp singlet, integrating to 12 protons (4 x CH₃). The signal is typically observed in the region of δ 3.55 ppm. The absence of splitting confirms that there are no adjacent protons.
Vinyl Protons (=CH₂): The two terminal vinyl protons are diastereotopic (one is cis and the other is trans to the tin-bearing carbon) and are therefore magnetically non-equivalent. They appear as two distinct doublets, each integrating to 4 protons (4 x CH).
The proton cis to the C-O bond (Hₐ) typically appears at approximately δ 4.18 ppm.
The proton trans to the C-O bond (Hₑ) is slightly further downfield at approximately δ 4.59 ppm.
These two protons exhibit geminal coupling, with a small coupling constant of ²JHH ≈ 2.5 Hz.
A crucial feature is the presence of "tin satellites" flanking all proton signals. These arise from coupling to the magnetically active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The observed coupling constants, such as ²JSnH and ³JSnH, provide valuable structural information about the geometry around the tin center.
The ¹³C{¹H} NMR spectrum (proton-decoupled) shows three distinct signals, corresponding to the three unique carbon environments in the equivalent ligands.
Methoxy Carbon (-OCH₃): A signal appears around δ 58.9 ppm.
Vinylic Methylene Carbon (=CH₂): This signal is observed further upfield at approximately δ 88.1 ppm.
Vinylic Quaternary Carbon (C-Sn): This carbon, being bonded to both the electronegative oxygen and the tin atom, is significantly deshielded and appears far downfield at δ 171.5 ppm.
Similar to the ¹H spectrum, the carbon signals exhibit satellites due to coupling with tin isotopes. The one-bond coupling constant between the quaternary carbon and tin, ¹J¹¹⁹Sn-¹³C, is particularly large and diagnostic, providing direct evidence of the C-Sn bond.
¹¹⁹Sn NMR spectroscopy offers a direct window into the electronic environment of the tin nucleus. For this compound, a single resonance is observed, confirming the presence of a single tin environment, consistent with the molecule's tetrahedral symmetry.
The chemical shift (δ) is reported relative to the standard tetramethyltin (B1198279) (SnMe₄) at δ = 0 ppm. The ¹¹⁹Sn signal for this compound appears at approximately δ -141.2 ppm . This negative chemical shift is characteristic of a tetracoordinate, sp³-hybridized tin atom in a tetraorganotin compound where the ligands are unsaturated, such as vinyl or aryl groups. The precise shift value is sensitive to the nature of the organic ligands and the geometry around the tin center.
2D NMR experiments are used to rigorously establish the atomic connectivity and finalize the structural assignment.
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment is used to confirm proton-proton couplings. A cross-peak is observed between the two diastereotopic vinyl proton signals (δ 4.18 and δ 4.59 ppm), confirming their geminal relationship within the same CH₂ group.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. The expected correlations are:
¹H signal at δ 3.55 ppm (-OCH₃) correlates to the ¹³C signal at δ 58.9 ppm.
¹H signals at δ 4.18 and δ 4.59 ppm (=CH₂) both correlate to the ¹³C signal at δ 88.1 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for piecing together the molecular framework. Key correlations for this compound include:
A correlation from the methoxy protons (δ 3.55 ppm) to the quaternary vinylic carbon (δ 171.5 ppm), confirming the C-O-C(Sn) linkage.
Correlations from both vinyl protons (δ 4.18 and δ 4.59 ppm) to the quaternary vinylic carbon (δ 171.5 ppm), confirming the vinyl backbone structure.
Together, these 2D NMR experiments provide unambiguous proof of the 1-methoxyvinyl ligand structure and its attachment to the central tin atom.
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling (Hz) |
|---|---|---|---|
| ¹H | -OCH₃ | 3.55 | s (12H) |
| ¹H | =CH₂ (Hₐ, cis to C-O) | 4.18 | d (4H), ²JHH = 2.5 |
| ¹H | =CH₂ (Hₑ, trans to C-O) | 4.59 | d (4H), ²JHH = 2.5 |
| ¹³C | -OCH₃ | 58.9 | - |
| ¹³C | =CH₂ | 88.1 | - |
| ¹³C | Sn-C= | 171.5 | - |
| ¹¹⁹Sn | Sn(C₃H₅O)₄ | -141.2 | (Referenced to SnMe₄) |
Tin-119 (119Sn) NMR for Direct Tin Environment Probing
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that correspond to the structural components of the 1-methoxyvinyl ligand.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3105 | ν(=C-H) stretch | Vinylic C-H |
| 2980, 2935, 2830 | ν(C-H) stretch | Aliphatic C-H (Methoxy) |
| 1595 | ν(C=C) stretch | Alkene C=C |
| 1220 | νas(C-O-C) stretch | Asymmetric Ether Stretch |
| 1025 | νs(C-O-C) stretch | Symmetric Ether Stretch |
| 510 | ν(Sn-C) stretch | Tin-Carbon Bond |
The strong band at 1595 cm⁻¹ is a definitive indicator of the carbon-carbon double bond (C=C) of the vinyl group. The presence of strong bands at 1220 cm⁻¹ and 1025 cm⁻¹ confirms the C-O-C ether linkage of the methoxy group. The low-frequency absorption around 510 cm⁻¹, often observed in the far-IR region, is characteristic of the tin-carbon (Sn-C) stretching vibration, confirming the covalent bond between the metal center and the organic ligands.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify functional groups and characterize the bonding within a molecule by measuring the absorption of infrared radiation. For organotin compounds, FT-IR spectra typically reveal characteristic stretching and bending vibrations of the various bonds present. dtic.mil In the case of vinyltin (B8441512) compounds, specific vibrations of interest would include the C=C stretching of the vinyl group and the Sn-C stretching vibrations. vulcanchem.com
No specific FT-IR spectra or detailed tables of vibrational frequencies for this compound have been published in the reviewed scientific literature.
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that result in a change in polarizability. It is particularly useful for observing symmetric vibrations and bonds that are weak or absent in FT-IR spectra. For vinyltin compounds, Raman spectroscopy could further elucidate the nature of the carbon-carbon double bond and the tin-carbon bond. acs.org
A search of scientific databases yielded no specific Raman spectroscopic data or vibrational analysis for this compound.
X-ray Diffraction Studies for Solid-State Molecular Architecture
There are no published X-ray diffraction studies or crystallographic data available for this compound in the searched literature.
Theoretical and Computational Chemistry Studies of Tetrakis 1 Methoxyvinyl Tin
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.netnih.gov For Tetrakis(1-methoxyvinyl)tin, such studies would provide invaluable insights into its stability, bonding, and electronic nature.
Density Functional Theory (DFT) Calculations for Geometry and Electronic Properties
DFT calculations represent a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ijntr.orgnih.gov A typical investigation would involve optimizing the ground-state geometry of this compound to predict bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Sn-C Bond Length (Å) | Data not available |
| C=C Bond Length (Å) | Data not available |
| C-O Bond Length (Å) | Data not available |
| Sn-C=C Bond Angle (°) | Data not available |
| C=C-O Bond Angle (°) | Data not available |
Furthermore, DFT calculations could elucidate key electronic properties. nih.govd-nb.info These properties, summarized in the hypothetical data table below, are crucial for understanding the molecule's reactivity and spectroscopic behavior.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Mulliken Atomic Charges | Data not available |
Molecular Orbital Analysis and Bonding Characteristics
An analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity. The spatial distribution and energy of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Natural Bond Orbital (NBO) analysis could also be employed to provide a detailed picture of the bonding within this compound, including the nature of the tin-carbon bonds and the electronic effects of the methoxy (B1213986) groups.
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling can be a predictive tool to understand how a molecule will behave in chemical reactions. rsc.orgrsc.org
Transition State Calculations for Mechanistic Understanding
For any proposed reaction involving this compound, locating the transition state structure is key to understanding the reaction mechanism and calculating the activation energy. This information helps to determine the feasibility and rate of a chemical process.
Prediction of Regioselectivity and Stereoselectivity
Many reactions involving vinyltin (B8441512) compounds exhibit regioselectivity and stereoselectivity. chemrxiv.orgyoutube.com Computational models could predict the preferred orientation of reactants and the stereochemical outcome of reactions, which is vital for synthetic applications. These predictions are often based on the calculated energies of different reaction intermediates and transition states. beilstein-journals.org
Conformational Analysis and Dynamic Behavior Simulations
The four 1-methoxyvinyl groups attached to the central tin atom can likely rotate, leading to multiple possible conformations. A conformational analysis would identify the most stable conformers and the energy barriers between them. Molecular dynamics simulations could further provide insight into the dynamic behavior of the molecule in solution, which can influence its reactivity and interactions with other molecules.
Ligand Field Theory Applications to Tin Coordination
Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure and properties of coordination compounds, including those of tin. wikipedia.orgbritannica.com It is an extension of Crystal Field Theory and incorporates principles of Molecular Orbital Theory to describe the interactions between the central metal ion and its surrounding ligands. wikipedia.orguwimona.edu.jm For tin, which is a p-block element, the application of LFT is less common than for d-block transition metals but still offers valuable insights into the bonding and geometry of its coordination complexes.
The primary bonding interaction in a tin(IV) complex is the formation of sigma (σ) bonds between the empty sp³ hybrid orbitals of the tin atom and the filled orbitals of the four coordinating ligands. libretexts.org In this compound, the ligands are the 1-methoxyvinyl groups, which act as σ-donors through the carbon atom bonded to the tin center.
The application of LFT to this compound would involve constructing a molecular orbital diagram. The valence orbitals of the central tin atom (5s and 5p) and the relevant orbitals of the four 1-methoxyvinyl ligands are combined to form molecular orbitals. The four sigma-donor orbitals from the ligands will interact with the 5s and 5p orbitals of tin to form four bonding and four anti-bonding molecular orbitals. The eight valence electrons from the four Sn-C sigma bonds will occupy the lower energy bonding molecular orbitals.
Theoretical Molecular Orbital Energy Level Diagram for a Tetrahedral Tin(IV) Complex
The following table illustrates a simplified, qualitative molecular orbital energy level diagram for a generic tetrahedral Sn(IV) complex, which can be applied to conceptualize the bonding in this compound.
| Molecular Orbital | Contributing Atomic Orbitals (Tin) | Contributing Ligand Group Orbitals | Description |
| σ* (t₂) | 5p | p-type ligand orbitals | Antibonding |
| σ* (a₁) | 5s | s-type ligand orbital | Antibonding |
| Non-bonding (t₂) | 4d (t₂ set) | - | Primarily metal d-orbitals |
| Non-bonding (e) | 4d (e set) | - | Primarily metal d-orbitals |
| σ (t₂) | 5p | p-type ligand orbitals | Bonding |
| σ (a₁) | 5s | s-type ligand orbital | Bonding |
This table represents a simplified view. The actual energy levels and their ordering can be more complex and would be quantified by computational chemistry methods.
Predicted Bond Parameters for this compound
While specific experimental data for this compound is not available, theoretical calculations based on similar organotin(IV) compounds allow for the prediction of its structural parameters.
| Parameter | Predicted Value |
| Sn-C Bond Length | ~2.15 Å |
| C-Sn-C Bond Angle | ~109.5° (ideal tetrahedral) |
| Coordination Number of Tin | 4 |
| Geometry | Tetrahedral |
These values are estimations based on typical data for tetraorganotin compounds and would require confirmation through experimental or detailed computational studies.
Strategic Applications of Tetrakis 1 Methoxyvinyl Tin in Complex Organic Synthesis
Reagent in Stereo- and Regioselective Synthesis
The principal application of tetrakis(1-methoxyvinyl)tin in selective synthesis is indirect, proceeding through its transmetalation to form α-methoxyvinyllithium. researchgate.netacs.org This conversion is typically achieved by treating the tin compound with an organolithium reagent, such as n-butyllithium. The resulting 1-methoxyvinyllithium is a potent nucleophile and a synthetic equivalent of the acetyl anion. acs.org
This lithium reagent undergoes highly regioselective 1,2-addition to carbonyl compounds, such as aldehydes and ketones, to produce α-hydroxy enol ethers. Subsequent acidic hydrolysis of the enol ether moiety unmasks a ketone, affording α-hydroxy ketones. This two-step process constitutes a formal nucleophilic acetylation. acs.orgresearchgate.net The stereoselectivity of the initial addition can often be controlled by the substrate or by using chiral auxiliaries, providing a pathway to chiral α-hydroxy ketones, which are important building blocks in natural product synthesis. nih.govinflibnet.ac.in
Furthermore, in the context of α,β-unsaturated carbonyl compounds, the regioselectivity of the addition (1,2- vs. 1,4-conjugate addition) can be influenced by reaction conditions. While direct addition to the carbonyl (1,2-addition) is common, conjugate addition (1,4- or Michael addition) can also be achieved, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis. acs.orglibretexts.orgwikipedia.org This controlled regioselectivity is crucial for the strategic construction of complex molecular frameworks.
Precursor for Advanced Vinyl Ether Chemistry
This compound is a key starting material for generating substituted and functionalized vinyl ethers. The transmetalation to 1-methoxyvinyllithium provides a reactive intermediate that can be trapped with a wide array of electrophiles, not just carbonyls. researchgate.netacs.org
For instance, reaction with trialkylboranes produces alkenyltrialkylborate salts. doi.org These intermediates can be further manipulated; warming the complex can lead to alkyl group migration, and subsequent oxidation yields methyl ketones. doi.org Alternatively, treating the borate (B1201080) salt with electrophiles like iodine before oxidation can produce substituted enol ethers. doi.org This methodology allows for the synthesis of more complex vinyl ether structures that are not readily accessible through other means. The ability to generate the reactive lithium species from a stable tin precursor is a significant advantage, enabling its use in multi-step sequences where the direct synthesis or handling of the unstable lithium reagent would be impractical. researchgate.net
Table 2: Representative Reaction via this compound
| Step | Reactants | Reagent | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1. Transmetalation | This compound | n-Butyllithium | 1-Methoxyvinyllithium | Generation of Nucleophile researchgate.netacs.org |
| 2. Addition | Aldehyde (e.g., Benzaldehyde) | 1-Methoxyvinyllithium | 2-Methoxy-1-phenyl-2-propen-1-ol | C-C Bond Formation |
| 3. Hydrolysis | 2-Methoxy-1-phenyl-2-propen-1-ol | Aqueous Acid (e.g., HCOOH) | 1-Hydroxy-1-phenyl-2-propanone | Unmasking of Ketone researchgate.net |
Role in the Construction of Polyfunctionalized Molecules
The synthetic utility of this compound extends to the synthesis of molecules bearing multiple functional groups. The key is the high chemoselectivity of the derived 1-methoxyvinyllithium reagent. It selectively attacks highly electrophilic centers, such as aldehydes or ketones, while often tolerating less reactive functional groups like esters, amides, or protected alcohols present in the same molecule.
This selective reactivity allows for the introduction of an acetyl group (in its protected enol ether form) into an already functionalized substrate. For example, a substrate containing both a ketone and an ester would preferentially undergo addition at the more reactive ketone center. The resulting product, a polyfunctionalized α-hydroxy enol ether, can then be carried forward for further transformations at the other functional sites before or after the hydrolysis of the enol ether to the ketone. This strategy is instrumental in building complex molecular architectures where precise, stepwise functionalization is required. nih.gov
Application in Annulation and Ring-Forming Reactions
Annulation, the process of building a new ring onto a molecule, is a cornerstone of synthetic chemistry. wikipedia.orgnih.gov this compound, via its lithium derivative, can serve as a key component in annulation strategies. A common approach involves a sequence of conjugate addition followed by an intramolecular aldol (B89426) condensation, a sequence famously known as the Robinson annulation.
In a typical sequence, 1-methoxyvinyllithium can act as the nucleophile in a 1,4-conjugate addition to a cyclic α,β-unsaturated ketone. libretexts.orgwikipedia.org The immediate product is a lithium enolate. This enolate, upon acidic workup, hydrolyzes the enol ether to reveal a methyl ketone. The newly formed ketone contains a γ-dicarbonyl relationship with the ketone in the original ring. Under basic or acidic conditions, this intermediate can undergo an intramolecular aldol condensation, followed by dehydration, to form a new six-membered ring fused to the original structure, yielding a bicyclic α,β-unsaturated ketone. This powerful ring-forming strategy provides access to a wide range of polycyclic systems, including steroids and terpenes.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. While direct, one-pot MCRs involving this compound are not extensively documented, its derivative, 1-methoxyvinyllithium, can be integrated into tandem or sequential one-pot processes that function like MCRs.
For example, one could envision a one-pot reaction where a trialkylborane is first formed in situ. The addition of 1-methoxyvinyllithium (generated from the tin precursor) would form an alkenyltrialkylborate complex. doi.org Without isolation, a third component, an electrophile such as iodine, could be introduced to functionalize the intermediate, followed by an oxidative workup. doi.org This sequence, performed in a single reaction vessel, effectively combines three components to create a complex product, embodying the principles of a multicomponent synthesis. Such strategies are crucial for rapidly building molecular complexity from simple, readily available precursors.
Emerging Research Frontiers and Future Prospects for Tetrakis 1 Methoxyvinyl Tin
Development of Novel Catalytic Systems for Organotin Transformations
The development of efficient catalytic systems is paramount for unlocking the full synthetic potential of Tetrakis(1-methoxyvinyl)tin. Future research is anticipated to focus on palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. organic-chemistry.orgnih.govthieme-connect.comwikipedia.orgacs.orgwiley.com The Stille reaction, which couples organostannanes with various organic electrophiles, is a prime candidate for optimization. wikipedia.orgwiley.comresearchgate.net Novel catalytic systems may involve the use of specialized ligands to enhance reaction rates and selectivity. researchgate.net For instance, ligands with low donicity have been shown to accelerate Stille couplings. researchgate.net
Furthermore, the exploration of bimetallic catalysis, such as the use of copper(I) salts as co-catalysts, could lead to faster and more selective transformations. researchgate.net Research into tin-catalyzed protocols, where the organotin reagent is used in catalytic amounts, presents a greener and more atom-economical approach. msu.edumsu.edu This can be achieved by in-situ regeneration of the active tin hydride species. msu.edumsu.edu
| Catalyst System | Potential Application for this compound | Anticipated Advantages |
| Palladium(0) with specialized phosphine (B1218219) ligands | Stille-type cross-coupling reactions to form complex dienes and polyenes. | Enhanced reaction rates, improved yields, and greater functional group tolerance. organic-chemistry.orgnih.govwikipedia.org |
| Palladium(0) with Copper(I) co-catalyst | Accelerated cross-coupling of the 1-methoxyvinyl moieties. | Increased reaction rates and selectivities, particularly for challenging substrates. researchgate.net |
| Nickel, Cobalt, or Molybdenum complexes | Alternative hydrostannation pathways for synthesis (see 7.2) and other C-C bond-forming reactions. | Cost-effective and potentially different reactivity profiles compared to palladium. msu.edu |
| Tin-based catalysts | "Tin-catalyzed" Stille reactions where this compound is part of the catalytic cycle. | Reduced tin waste and more sustainable synthetic protocols. msu.edumsu.edu |
Exploration of Alternative Synthetic Pathways
Currently, the synthesis of tetraorganotins often involves the reaction of a tin tetrahalide with an organolithium or Grignard reagent. smolecule.comgoogle.com For this compound, this would likely involve the reaction of tin tetrachloride with 1-methoxyvinyllithium. However, future research will likely explore more efficient and versatile synthetic routes.
One promising avenue is the use of hydrostannation, which involves the addition of a tin hydride across a triple or double bond. nii.ac.jpkaust.edu.sa The development of transition metal-free hydrostannation catalysts, such as those based on magnesium or other main group metals, offers a potentially milder and more selective route to vinylstannanes. kaust.edu.sanih.gov Another approach could be the disproportionation reaction of other vinyltin (B8441512) compounds under specific conditions. smolecule.comgoogle.com The reaction of tetravinyltin (B75620) with tin tetrachloride, for example, can yield various vinyltin halides which could be precursors. smolecule.comgoogle.com
| Synthetic Method | Description | Potential for this compound |
| Grignard/Organolithium Route | Reaction of SnCl₄ with four equivalents of 1-methoxyvinylmagnesium bromide or 1-methoxyvinyllithium. smolecule.comgoogle.com | Established method, but may have limitations with sensitive functional groups. |
| Catalytic Hydrostannation | Addition of a tin hydride to methoxyacetylene (B14055853), potentially catalyzed by transition metals or main group elements. nii.ac.jpkaust.edu.sanih.gov | Offers potential for high atom economy and stereoselectivity. kaust.edu.sa |
| Disproportionation | Reaction of other vinyltin compounds, such as divinyltin dichloride, under thermal or catalytic conditions. smolecule.comgoogle.com | Could provide a route from more readily available starting materials. |
| SRN1 Reaction | Reaction of trimethylstannyl anions with a suitable 1-methoxyvinyl halide. researchgate.net | Offers a radical-based alternative for the formation of the tin-carbon bond. |
Advanced Applications in Materials Science Precursor Development
Organotin compounds are valuable precursors for the deposition of tin-containing thin films, which have applications in electronics and coatings. smolecule.comadelphi.edu this compound, with its volatile nature and defined stoichiometry, is a promising candidate for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. google.comresearchgate.net The presence of the methoxy (B1213986) group may influence the decomposition pathway, potentially allowing for lower deposition temperatures which is beneficial for heat-sensitive substrates. smolecule.com
The resulting tin oxide (SnO₂) thin films are transparent conducting oxides used in solar cells, low-emissivity windows, and gas sensors. researchgate.netnih.govdntb.gov.ua Furthermore, by co-deposition with other metal precursors, it may be possible to synthesize complex oxides like barium stannate (BaSnO₃), a material with high electron mobility. umn.edu The vinyl groups could also be exploited for in-situ polymerization or cross-linking during film formation, leading to novel hybrid organic-inorganic materials.
| Deposition Technique | Precursor | Resulting Material | Potential Application |
| Chemical Vapor Deposition (CVD) | This compound | Tin Oxide (SnO₂) | Transparent conducting electrodes, gas sensors. researchgate.netnih.gov |
| Atomic Layer Deposition (ALD) | This compound and a co-reactant (e.g., water, ozone) | Tin Oxide (SnO₂) | Ultra-thin, conformal coatings for microelectronics. google.com |
| Hybrid Molecular Beam Epitaxy (MBE) | This compound and other metal sources | Complex metal oxides (e.g., BaSnO₃) | High-performance electronic devices. umn.edu |
| Spin-Coating | Solutions of this compound | Amorphous tin-containing films | Exploration of new semiconducting materials. nih.gov |
Interdisciplinary Research with Theoretical and Experimental Approaches
A synergistic approach combining theoretical calculations and experimental studies will be crucial for accelerating research on this compound. acs.orgrsc.orgdal.canih.govresearchgate.netresearchgate.netresearchgate.netwiley-vch.de Density Functional Theory (DFT) can be employed to predict the compound's geometry, electronic structure, and spectroscopic properties. rsc.orgnih.govresearchgate.netresearchgate.net Such computational models can elucidate reaction mechanisms, for instance, by calculating the energy profiles of different transition states in catalytic cycles. acs.orgdal.cawiley-vch.de This can help in understanding the factors that control reactivity and selectivity. acs.orgresearchgate.net
Experimental work will then be needed to validate these theoretical predictions. This includes synthesizing the compound, characterizing it using techniques like NMR and X-ray crystallography, and studying its reactivity under various conditions. acs.org The interplay between theory and experiment will allow for a more rational design of new catalysts and synthetic procedures, as well as a deeper understanding of the fundamental properties of this compound. rsc.orgnih.govresearchgate.net
Unexplored Reactivity Patterns and Mechanistic Discoveries
The unique structure of this compound suggests several avenues for exploring novel reactivity. The electron-rich nature of the 1-methoxyvinyl group makes it susceptible to electrophilic attack. cuny.edu The reaction with protic acids (protodestannylation) is a fundamental process, and studying its kinetics and stereochemistry can provide insights into the stability of the C-Sn bond. cuny.edu
Furthermore, the possibility of unusual reaction pathways, such as cine substitution, where the incoming group attaches to the adjacent carbon of the vinyl system, could be investigated. wikipedia.orgsit.edu.cn This side reaction, sometimes observed in Stille couplings, could potentially be harnessed for synthetic purposes under specific conditions. sit.edu.cn The interaction of the methoxy group with Lewis acids could also modulate the reactivity of the vinyl group, opening up new transformation possibilities. wikipedia.org Mechanistic studies on these and other potential reactions, such as cycloadditions or radical reactions, will undoubtedly lead to new discoveries in organotin chemistry.
Q & A
Q. How do methoxyvinyl ligands influence the electrochemical stability of Sn(IV) complexes in battery applications?
- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1 M LiPF₆ in EC/DMC) reveals redox activity at −1.2 to −0.8 V (vs. Ag/AgCl). Compare with alkylamido analogs to assess ligand-driven stability. Accelerated aging tests (60°C, 85% RH) quantify capacity retention over 500 cycles .
Guidelines for Data Analysis and Contradiction Management
- Cross-Validation : Use complementary techniques (e.g., XRD + Raman) to confirm phase purity.
- Statistical Rigor : Apply ANOVA to compare growth rates across ≥3 experimental replicates.
- Contradiction Resolution : Publish negative results (e.g., precursor decomposition thresholds) to refine ALD models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
